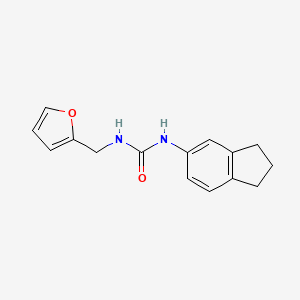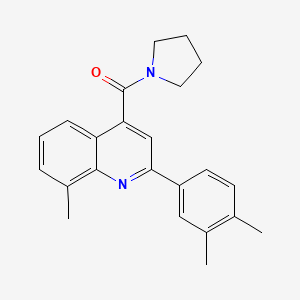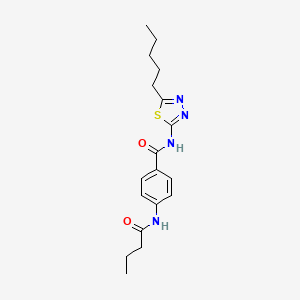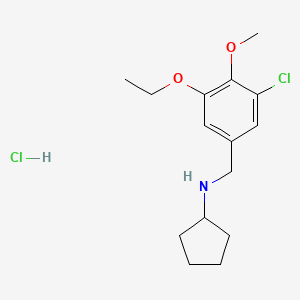
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea, also known as DPIFU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPIFU has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. This compound has also been shown to possess various biochemical and physiological effects, making it a promising candidate for use in various research studies. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for further research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea. One area of research could focus on the development of more stable analogs of this compound that possess similar biochemical and physiological effects. Another area of research could focus on the development of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research could also focus on the mechanism of action of this compound and its potential interactions with other signaling pathways and enzymes.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in scientific research. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(16-10-14-5-2-8-19-14)17-13-7-6-11-3-1-4-12(11)9-13/h2,5-9H,1,3-4,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMATYJCCRIZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)amino]-4-oxo-4-phenyl-2-butenoic acid](/img/structure/B4838531.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4838540.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4838549.png)

![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)



![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)

